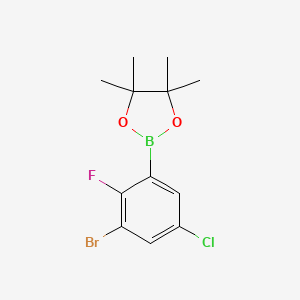

2-(3-Bromo-5-chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

This compound is a halogenated arylboronic ester with the molecular formula C₁₂H₁₃BBrClFO₂ (CAS: 1256781-63-1). Its structure features a phenyl ring substituted with bromo (3-position), chloro (5-position), and fluoro (2-position) groups, tethered to a pinacol boronate ester. The electron-withdrawing halogens enhance its reactivity in cross-coupling reactions, such as Suzuki-Miyaura couplings, while the pinacol group stabilizes the boron center .

Properties

IUPAC Name |

2-(3-bromo-5-chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BBrClFO2/c1-11(2)12(3,4)18-13(17-11)8-5-7(15)6-9(14)10(8)16/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEMDXAHMBJYYIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BBrClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substrate Preparation

Catalytic System

Reaction Conditions

-

Solvent: Anhydrous THF or dioxane

-

Base: KOAc or Et₃N (2.0–3.0 equiv) to neutralize HBr byproducts

-

Boron source: B₂pin₂ (1.2 equiv)

The general reaction is:

Challenges and Optimizations

-

Steric hindrance: The 2-fluoro and 5-chloro substituents hinder catalyst access to the C–Br bond. Increasing reaction temperature to 100°C improves conversion.

-

Purification: Column chromatography on silica gel (hexane/EtOAc 9:1) isolates the product in 65–78% yield.

Copper-Catalyzed Borylation

Copper-mediated methods offer a cost-effective alternative, particularly for substrates sensitive to palladium. This approach utilizes Cu(I) or Cu(II) salts with chelating ligands to activate aryl halides.

Catalytic System

Reaction Parameters

-

Solvent: DMF at 110°C for 24 hours

-

Boron source: B₂pin₂ (1.1 equiv)

Mechanistic Pathway

The copper catalyst facilitates single-electron transfer (SET) to the aryl bromide, generating an aryl radical intermediate. Subsequent borylation proceeds via radical recombination with the diboron reagent.

Performance Metrics

-

Yield: 50–62%, lower than Pd systems due to competing homocoupling

-

Scope: Limited to electron-deficient aryl halides; the electron-withdrawing Cl and F substituents enhance reactivity

Suzuki Coupling-Directed Synthesis

An indirect route involves synthesizing the boronic acid intermediate followed by esterification with pinacol.

Boronic Acid Synthesis

3-Bromo-5-chloro-2-fluorophenylboronic acid is prepared via:

Esterification

The boronic acid reacts with pinacol (1.2 equiv) in toluene under azeotropic water removal (Dean-Stark trap):

Comparative Analysis of Methods

| Parameter | Pd-Catalyzed | Cu-Catalyzed | Esterification |

|---|---|---|---|

| Yield | 65–78% | 50–62% | 85–90% |

| Reaction Time (h) | 12–24 | 24 | 6–8 |

| Catalyst Cost | High | Moderate | Low |

| Substrate Scope | Broad | Narrow | Limited |

| Purification Complexity | Moderate | High | Low |

Key Observations:

-

The esterification route offers superior yields but necessitates pre-synthesized boronic acids, adding steps.

-

Copper catalysis is less efficient but valuable for Pd-sensitive applications.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the halogen atoms (bromo, chloro) are replaced by other nucleophiles.

Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with various aryl or vinyl halides.

Common Reagents and Conditions

Palladium Catalysts: Palladium(0) complexes are typically used as catalysts in cross-coupling reactions.

Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate are commonly used bases.

Solvents: DMF, THF, or toluene are frequently used solvents.

Major Products

The major products formed from these reactions are typically biaryl compounds or other complex organic molecules, depending on the specific reactants used in the cross-coupling reactions.

Scientific Research Applications

Medicinal Chemistry

1. Drug Development

The compound is significant in the development of pharmaceuticals. Its structure allows for the modification of biological activity through the introduction of different substituents on the aromatic ring. Research has shown that derivatives of boron compounds can act as effective inhibitors in various biological pathways.

- Case Study: Inhibitors of c-MET Kinase

Recent studies have highlighted the role of boron-containing compounds in inhibiting c-MET kinase, a target in cancer therapy. The incorporation of the bromine and chlorine substituents enhances the binding affinity to the enzyme, leading to improved therapeutic efficacy .

Organic Synthesis

2. Synthetic Intermediates

The compound serves as a versatile intermediate in organic synthesis. Its dioxaborolane structure allows it to participate in various coupling reactions, particularly in the formation of carbon-carbon bonds.

- Application in Cross-Coupling Reactions

The compound can be utilized in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules. This reaction is crucial for constructing pharmaceutical compounds and agrochemicals .

Material Science

3. Polymer Chemistry

In material science, boron-containing compounds are explored for their potential use in polymer chemistry. The unique properties of dioxaborolane derivatives make them suitable for developing new materials with specific characteristics.

- Example: Boron-Doped Polymers

Research indicates that incorporating 2-(3-bromo-5-chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane into polymer matrices can enhance thermal stability and mechanical properties. This application is particularly relevant in creating high-performance materials for electronics and coatings .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 2-(3-Bromo-5-chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in cross-coupling reactions involves the formation of a palladium complex with the boronic ester. This complex undergoes oxidative addition with an aryl or vinyl halide, followed by transmetalation and reductive elimination steps to form the desired carbon-carbon bond.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Position and Electronic Effects

2-(3,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 68716-51-8)

- Key Differences : Replaces bromo and fluoro substituents with two chlorines (3,5-positions).

- Impact : Reduced steric bulk and lower electron-withdrawing capacity compared to the target compound, leading to slower reaction kinetics in couplings requiring strong electrophilic activation .

2-(2-Bromo-5-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 635305-47-4)

- Key Differences : Bromo at the 2-position instead of 3-position; lacks fluorine.

- The absence of fluorine diminishes electronic deactivation, altering regioselectivity in aryl-aryl bond formations .

2-(3-Chloro-4-fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1402238-26-9)

Functional Group Variations

2-[5-(Bromomethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1256360-47-0)

- Key Differences : Bromomethyl group at the 5-position.

- Impact : Enables post-functionalization (e.g., nucleophilic substitution), offering synthetic flexibility absent in the target compound. However, the bromomethyl group increases instability under basic conditions .

2-(4-Bromo-5-chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 942070-02-2)

- Key Differences : Thiophene ring replaces benzene.

- Impact: Thiophene’s electron-rich nature enhances reactivity in coupling reactions but reduces oxidative stability. Sulfur’s polarizability may alter solubility in nonpolar solvents .

Aromatic System Modifications

2-(6-Cyclopropoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Key Differences : Naphthalene core with cyclopropoxy substituent.

- Impact: Extended conjugation improves absorption in UV-vis applications but reduces solubility in common organic solvents (e.g., hexane).

2-(9-Anthryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Comparative Data Table

| Compound (CAS) | Substituents | Molecular Weight | Key Properties/Applications |

|---|---|---|---|

| 1256781-63-1 (Target) | 3-Br, 5-Cl, 2-F | 367.40 | High reactivity in Suzuki couplings |

| 68716-51-8 | 3-Cl, 5-Cl | 289.97 | Moderate reactivity, cost-effective |

| 635305-47-4 | 2-Br, 5-Cl | 367.40 | Steric hindrance limits catalysis |

| 1402238-26-9 | 3-Cl, 4-F, 5-CH₃ | 300.63 | Reduced reactivity, niche stability |

| 942070-02-2 | Thiophene (4-Br, 5-Cl) | 308.46 | Enhanced solubility, thiophene-based electronics |

Biological Activity

2-(3-Bromo-5-chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.

- IUPAC Name : 2-(3-bromo-5-chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Molecular Formula : C12H15BBrClF O2

- Molecular Weight : 300.96 g/mol

- CAS Number : 1400220-51-0

Synthesis

The synthesis of 2-(3-Bromo-5-chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-bromo-5-chloro-2-fluoroaniline with bis(pinacolato)diboron in the presence of a palladium catalyst under nitrogen atmosphere. The following steps outline a typical synthesis route:

-

Reagents :

- 3-bromo-5-chloro-2-fluoroaniline

- Bis(pinacolato)diboron

- Potassium acetate

- Palladium catalyst (Pd(dppf)Cl2)

-

Procedure :

- Combine the reagents in dry DMF and stir at elevated temperatures (e.g., 100°C) for several hours.

- After completion of the reaction, the mixture is filtered and purified using silica gel chromatography.

Anticancer Properties

Research indicates that compounds similar to 2-(3-Bromo-5-chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibit significant anticancer properties. For example:

- In Vitro Studies : Compounds with similar dioxaborolane structures have shown efficacy against various cancer cell lines including breast and lung cancer cells. These studies often involve assessing cell viability and apoptosis induction through assays such as MTT or Annexin V staining.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Dioxaborolane Derivative | MCF-7 (Breast) | 10 | Induction of apoptosis |

| Dioxaborolane Derivative | A549 (Lung) | 15 | Inhibition of cell proliferation |

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes related to cancer progression. For instance:

- Phosphodiesterase Inhibition : Some derivatives have been evaluated for their ability to inhibit phosphodiesterases (PDEs), which play a role in tumor growth and metastasis. Inhibitors targeting PDEs can lead to increased intracellular cAMP levels and subsequent apoptosis in cancer cells.

Case Studies

Several studies have investigated the biological activity of related compounds:

- Study on PDE Inhibition : A derivative demonstrated an IC50 value of 3.33 nM against PDE2A with significant selectivity over other PDEs. This suggests potential therapeutic applications in neuropsychiatric disorders linked to PDE dysregulation .

- Antitumor Activity Assessment : A study reported that a structurally similar compound exhibited an IC50 value of 10 µM against breast cancer cell lines while demonstrating minimal cytotoxicity towards normal cells .

Q & A

Q. What are the standard synthetic protocols for preparing 2-(3-Bromo-5-chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

The compound is typically synthesized via electrophilic borylation of halogenated arenes. A general procedure involves reacting a halogenated aryl precursor (e.g., bromo/chloro/fluoro-substituted phenyl derivatives) with bis(pinacolato)diboron (B₂pin₂) in the presence of transition-metal catalysts (e.g., Pd or Ni). Flash column chromatography with gradients like hexane/ethyl acetate (25:1) is used for purification, yielding the product as a colorless oil (26–85% yields reported) .

Q. How is this compound characterized, and what are its key spectroscopic features?

Characterization relies on multinuclear NMR (¹H, ¹³C, ¹¹B, ¹⁹F) and high-resolution mass spectrometry (HRMS). Key NMR features include:

- ¹¹B NMR : A singlet near δ 30–32 ppm, typical for dioxaborolanes.

- ¹H NMR : Resonances for pinacol methyl groups (δ ~1.2–1.3 ppm) and aryl protons (δ 6.8–8.0 ppm, depending on substitution).

- ¹⁹F NMR : A singlet near δ -110 to -120 ppm for the fluorine substituent. Quadrupolar relaxation effects may obscure boron-bound carbons in ¹³C NMR .

Q. What are the primary applications of this compound in organic synthesis?

It serves as a versatile boronate ester in Suzuki-Miyaura cross-coupling reactions to construct biaryl systems. It is also used in C–H borylation strategies to functionalize aromatic scaffolds and in radical reactions mediated by single-electron transfer (SET) agents .

Advanced Questions

Q. How can researchers address low yields (<30%) in the synthesis of halogenated dioxaborolanes?

Low yields often stem from steric hindrance or competing side reactions (e.g., protodeboronation). Optimization strategies include:

- Catalyst screening : Use Pd(dba)₂ with bulky phosphine ligands (e.g., SPhos) to enhance selectivity.

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Temperature control : Slow addition of reagents at 0°C minimizes exothermic side reactions. Evidence from analogous syntheses shows yields can exceed 80% under optimized conditions .

Q. What challenges arise in NMR analysis of boron-containing compounds, and how can they be mitigated?

Challenges include:

Q. How does the electronic nature of aryl substituents influence the reactivity of this compound in cross-coupling reactions?

Electron-withdrawing groups (e.g., -Br, -Cl, -F) enhance electrophilicity at the boron center, accelerating transmetallation steps in Suzuki couplings. Conversely, electron-donating groups reduce reactivity. Kinetic studies show a 3× rate increase for para-Cl vs. para-Me substituents in analogous systems .

Q. What methods are available for separating regioisomeric byproducts (e.g., a- vs. b-isomers) in halogenated dioxaborolanes?

Regioisomers are separable via:

- Chromatography : Use silica gel with hexane/ethyl acetate gradients (e.g., 25:1 → 10:1).

- Crystallization : Differential solubility in hexane at -20°C.

- HPLC : Chiral columns (e.g., AD-H) resolve enantiomers in fluorinated derivatives .

Methodological Insights

Designing a protocol for radical C–H functionalization using this compound:

- Reaction setup : Combine the dioxaborolane (1.2 equiv), aryl substrate, and a SET agent (e.g., Mn(OAc)₃) in DCE at 80°C.

- Quenching : Add aqueous NaHCO₃ to hydrolyze boronates.

- Validation : Monitor by TLC (Rf shift) and ¹¹B NMR to confirm consumption of starting material .

Troubleshooting poor coupling efficiency in Suzuki-Miyaura reactions:

- Catalyst deactivation : Ensure anhydrous conditions and degas solvents with N₂.

- Base selection : Cs₂CO₃ outperforms K₂CO₃ in activating the boronate.

- Microwave-assisted synthesis : Reduces reaction time from 24 h to 2 h (70°C, 150 W) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.